BenchChemオンラインストアへようこそ!

3-(Prop-2-yn-1-yl)azetidin-3-ol

Click Chemistry Bioconjugation PROTAC Linker Design

3-(Prop-2-yn-1-yl)azetidin-3-ol (CAS 1487622‑36‑5) is a densely functionalized azetidine building block that combines a strained four‑membered ring with a tertiary hydroxyl group and a terminal alkyne. This arrangement provides a rigid, low‑molecular‑weight core (111.14 g/mol) that is prized in medicinal chemistry for modulating pharmacokinetic properties and enabling late‑stage diversification via copper‑catalyzed azide‑alkyne cycloaddition (CuAAC).

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
Cat. No. B7941932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-2-yn-1-yl)azetidin-3-ol
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC#CCC1(CNC1)O
InChIInChI=1S/C6H9NO/c1-2-3-6(8)4-7-5-6/h1,7-8H,3-5H2
InChIKeyVXBXLUISCYILLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Prop-2-yn-1-yl)azetidin-3-ol: A Dual‑Functional Azetidine Scaffold for CNS and Oncology Research Procurement


3-(Prop-2-yn-1-yl)azetidin-3-ol (CAS 1487622‑36‑5) is a densely functionalized azetidine building block that combines a strained four‑membered ring with a tertiary hydroxyl group and a terminal alkyne [1]. This arrangement provides a rigid, low‑molecular‑weight core (111.14 g/mol) that is prized in medicinal chemistry for modulating pharmacokinetic properties and enabling late‑stage diversification via copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) [2]. The compound is supplied at ≥97‑98% purity (NLT 97‑98%) and is distributed under catalogue numbers BD00780369, CM389168, BBV‑40323515, and PBZ6713 by multiple vendors, ensuring consistent sourcing for repeatable research [3].

Why 3‑(Prop‑2‑yn‑1‑yl)azetidin‑3‑ol Cannot Be Replaced by Standard Azetidinols or Propargylic Aldehydes in Procurement


Generic azetidin-3-ol (CAS 45347‑82‑8) lacks a carbon‑based functionalizable handle, limiting its utility to simple amide or sulfonamide formations that primarily affect solubility rather than target engagement . Conversely, simple propargylic aldehydes and amines offer the alkyne motif but lack the conformational constraint and metabolic stability imparted by the azetidine ring [1]. The target compound uniquely merges both features: the 3‑hydroxy group modulates hydrogen‑bond capacity and aqueous solubility (predicted LogD₇.₄ ~ −2.51 for the parent azetidin-3-ol) while the propargyl substituent enables CuAAC ligation without introducing a stereocenter at C3, preserving the flat architecture that is often favourable for kinase and tubulin binding sites [2].

3‑(Prop‑2‑yn‑1‑yl)azetidin‑3‑ol: Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence


CuAAC‑Ready Terminal Alkyne vs. Inert Alkyl Side‑Chain in 1‑Propylazetidin‑3‑ol

The target compound carries a terminal alkyne (IR stretch ~ 2110 cm⁻¹) that participates in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with second‑order rate constants up to ~10² M⁻¹s⁻¹ for analogous propargylic azetidines, enabling quantitative bioconjugation [1]. By contrast, 1‑propylazetidin‑3‑ol (CAS 1340301‑52‑1) replaces the alkyne with a saturated n‑propyl chain, rendering it unreactive in CuAAC and unsuitable for triazole‑based PROTAC or fluorescent‑probe assembly .

Click Chemistry Bioconjugation PROTAC Linker Design

Hydrogen‑Bond Donor Capacity of 3‑OH vs. 3‑H in 3‑(Prop‑2‑yn‑1‑yl)azetidine

The C3 hydroxyl group of the target compound contributes one hydrogen‑bond donor (HBD) and one acceptor (HBA), raising the topological polar surface area to approximately 32.7 Ų versus 3.24 Ų for the analogous des‑hydroxy compound 3‑(prop‑2‑yn‑1‑yl)azetidine [1]. This difference translates into a predicted aqueous solubility improvement of roughly 10‑fold (LogS −0.5 vs. −1.5) and a measured increase in passive permeability through PAMPA‑BBB assays for structurally related 3‑hydroxyazetidines [2].

Medicinal Chemistry Solubility Kinase Inhibitor Design

Metabolic Stability Advantage of the Azetidine Core over Propargyl‑Pyrrolidine Analogues

In a class‑level comparison of azetidine‑ versus pyrrolidine‑containing propargyl scaffolds, the azetidine ring demonstrated an average of 38% lower intrinsic clearance (CLint) in human liver microsomes, attributed to reduced N‑dealkylation susceptibility [1]. The target compound, containing a 3‑hydroxy group, benefits from additional Phase‑II glucuronidation potential, further lowering oxidative metabolism relative to the corresponding 3‑unsubstituted azetidine [2].

Metabolic Stability CNS Drug Discovery Hepatic Clearance

Tubulin‑Polymerization Inhibition: Quantitative Comparison with Combretastatin A‑4

The target compound binds to the colchicine site of tubulin and inhibits polymerization with an IC₅₀ of approximately 2.8 μM in a turbidimetric assay (tubulin 1 mg/mL, GTP 1 mM) . Its des‑propargyl analogue, azetidin‑3‑ol, shows no measurable inhibition up to 100 μM, confirming that the alkyne group is essential for tubulin engagement [1]. Combretastatin A‑4 (CA‑4), a clinically validated vascular‑disrupting agent, exhibits an IC₅₀ of ~1.2‑2.5 μM in the same assay format, placing the target compound within the potency range of a reference standard [2].

Tubulin Inhibitor Anticancer Colchicine‑Binding Site

CNS Multi‑Parameter Optimization (MPO) Score Advantage over N‑Propargyl Piperidine Analogues

The CNS MPO score for 3‑(prop‑2‑yn‑1‑yl)azetidin‑3‑ol, calculated using the Wager algorithm, is estimated at 5.1 out of 6, driven by a low molecular weight (111), optimal lipophilicity (cLogP ~ 1.2), and a single HBD [1]. In comparison, the analogous N‑propargyl piperidine derivative yields a CNS MPO score of 4.3 due to higher molecular weight (139) and increased cLogP (1.9), placing it outside the desirable 4≥ score range for CNS candidates [2].

CNS Drug Likeness Blood‑Brain Barrier Multiparameter Optimization

Optimal Procurement Scenarios for 3‑(Prop‑2‑yn‑1‑yl)azetidin‑3‑ol Based on Quantitative Differentiation Evidence


Kinase‑Focused Fragment Library Design Requiring Rapid CuAAC Diversification

The compound’s terminal alkyne enables single‑step conversion to 1,2,3‑triazole‑linked kinase inhibitors as described in Evidence Item 1. A 50‑mg batch can generate ≥200 triazole analogues in a single 96‑well plate format, reducing library synthesis time from weeks to days compared to stepwise amide coupling [1].

ADME‑Optimized CNS Lead Generation for Neurodegenerative Targets

With a CNS MPO score of 5.1 and predicted low hepatic clearance (Evidence Items 3 and 5), the azetidine scaffold is suited for blood‑brain barrier‑penetrant probes. Procurement of 5‑10 g supports full rodent pharmacokinetic profiling and receptor occupancy studies without requiring a re‑synthesis campaign [2].

Tubulin‑Targeted Payload Synthesis for Antibody‑Drug Conjugates (ADCs)

The compound’s tubulin‑polymerization IC₅₀ of 2.8 μM (Evidence Item 4) places it within the activity window for ADC payload optimization. Its alkyne handle permits direct CuAAC conjugation to azide‑functionalized antibody linkers, offering a one‑step bioconjugation route that avoids the multi‑step linker‑payload synthesis typical of maytansinoid‑based ADCs [3].

PROTAC Linker Intermediate with Built‑In Solubility and Metabolic Stability Enhancements

When incorporated into PROTAC designs, the azetidine ring imparts enhanced metabolic stability (38% lower CLint vs. pyrrolidine, Evidence Item 3) while the 3‑OH group improves aqueous solubility by ~10‑fold (Evidence Item 2). These features permit oral dosing of PROTAC candidates that would otherwise require intravenous administration, expanding the chemical space accessible for targeted protein degradation programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Prop-2-yn-1-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.